![molecular formula C30H26O4 B14220392 Benzoic acid;[3-[(10-methylanthracen-9-yl)methoxy]phenyl]methanol CAS No. 823788-36-9](/img/structure/B14220392.png)
Benzoic acid;[3-[(10-methylanthracen-9-yl)methoxy]phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;[3-[(10-methylanthracen-9-yl)methoxy]phenyl]methanol is a complex organic compound that combines the structural elements of benzoic acid and anthracene. This compound is notable for its unique molecular structure, which includes a benzoic acid moiety linked to a phenylmethanol group through a methoxy bridge attached to a methylanthracene unit. This intricate structure imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid;[3-[(10-methylanthracen-9-yl)methoxy]phenyl]methanol typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the etherification of 10-methylanthracene with 3-hydroxybenzyl alcohol under acidic conditions to form the methoxy linkage. This is followed by the esterification of the resulting intermediate with benzoic acid. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid and are carried out under reflux to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;[3-[(10-methylanthracen-9-yl)methoxy]phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The benzoic acid group can be reduced to benzyl alcohol under specific conditions.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the anthracene unit can yield anthraquinone derivatives, while reduction of the benzoic acid group can produce benzyl alcohol.
Scientific Research Applications
Benzoic acid;[3-[(10-methylanthracen-9-yl)methoxy]phenyl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research has explored its potential as an antimicrobial agent and its ability to modulate biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzoic acid;[3-[(10-methylanthracen-9-yl)methoxy]phenyl]methanol involves its interaction with specific molecular targets. The benzoic acid moiety can inhibit enzymes by binding to their active sites, while the anthracene unit can intercalate into DNA, affecting gene expression. The methoxy bridge facilitates these interactions by providing structural flexibility.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simpler compound with antimicrobial properties.
Anthracene: A polycyclic aromatic hydrocarbon used in the production of dyes.
Phenylmethanol: An alcohol used as a solvent and intermediate in organic synthesis.
Uniqueness
Benzoic acid;[3-[(10-methylanthracen-9-yl)methoxy]phenyl]methanol is unique due to its combined structural elements, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and interact with biological targets makes it a valuable compound in various fields of research.
Properties
CAS No. |
823788-36-9 |
|---|---|
Molecular Formula |
C30H26O4 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
benzoic acid;[3-[(10-methylanthracen-9-yl)methoxy]phenyl]methanol |
InChI |
InChI=1S/C23H20O2.C7H6O2/c1-16-19-9-2-4-11-21(19)23(22-12-5-3-10-20(16)22)15-25-18-8-6-7-17(13-18)14-24;8-7(9)6-4-2-1-3-5-6/h2-13,24H,14-15H2,1H3;1-5H,(H,8,9) |
InChI Key |
NUKDNYIQUZLASH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=CC2=C(C3=CC=CC=C13)COC4=CC=CC(=C4)CO.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;naphthalene-1-sulfonic acid](/img/structure/B14220335.png)
![Pyrido[2,3-f][1,2,3]benzotriazin-10(9H)-one, 9-hydroxy-](/img/structure/B14220337.png)
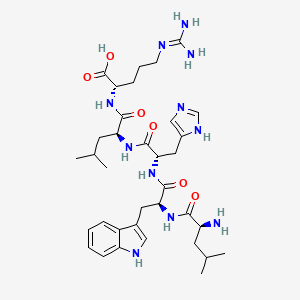
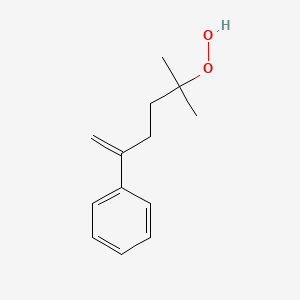
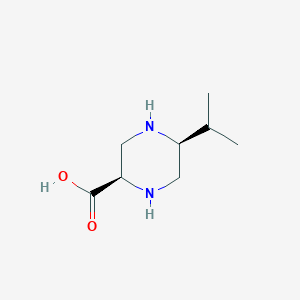
![2,2'-(1,4-Phenylene)bis[6-(diphenylamino)-1-benzofuran-3-carbonitrile]](/img/structure/B14220354.png)
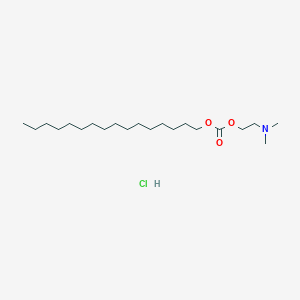

![[5-(Trifluoromethyl)tridec-4-EN-1-YL]benzene](/img/structure/B14220361.png)
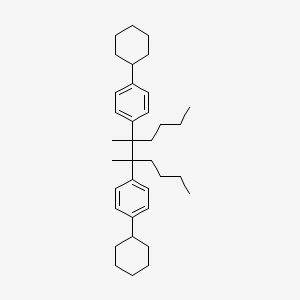

![2-[2-[2-Hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylethylsulfanyl]-4,6-bis(2-methylpropyl)phenol](/img/structure/B14220381.png)
![N-[(1R,2R,6R)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide](/img/structure/B14220386.png)
